molecular formula C16H8O6 B12860542 [1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid

[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid

Cat. No.: B12860542
M. Wt: 296.23 g/mol
InChI Key: IPFSIVVOJSEJOL-UHFFFAOYSA-N
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Description

1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid is a complex organic compound featuring a unique fused ring structure. This compound belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. Benzofuran derivatives are widely found in natural products and synthetic compounds, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions, followed by etherification and dehydrative cyclization . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods require precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors are commonly used to produce large quantities of these compounds . The choice of industrial methods depends on the desired scale, purity, and application of the final product.

Chemical Reactions Analysis

Types of Reactions

1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives with enhanced biological and pharmacological properties .

Scientific Research Applications

1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase, tyrosinase, and topoisomerase I, leading to its biological effects . The compound’s unique structure allows it to bind to these targets with high affinity, disrupting their normal function and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C16H8O6

Molecular Weight

296.23 g/mol

IUPAC Name

[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid

InChI

InChI=1S/C16H8O6/c17-15(18)13-4-8-3-7-1-2-11-10(6-14(21-11)16(19)20)9(7)5-12(8)22-13/h1-6H,(H,17,18)(H,19,20)

InChI Key

IPFSIVVOJSEJOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(O2)C(=O)O)C3=CC4=C(C=C31)C=C(O4)C(=O)O

Origin of Product

United States

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